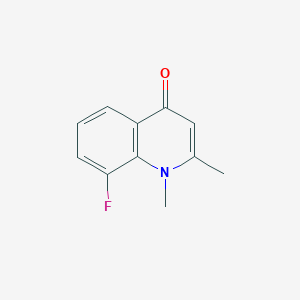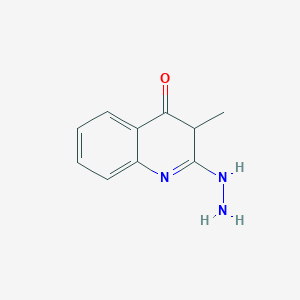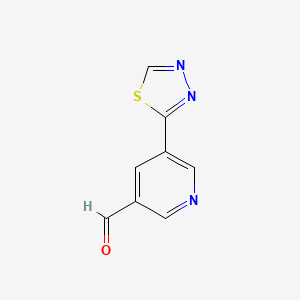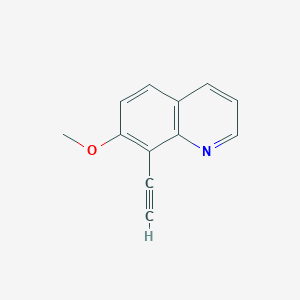
6-Methoxy-2,3-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dimethylnaphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 6th position and two methyl groups (-CH₃) at the 2nd and 3rd positions on the naphthalene ring. Naphthalene derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethylnaphthalene can be achieved through several methods. One common approach involves the methylation of 2-methylnaphthalene using a methylating agent such as methanol in the presence of a catalyst like zeolite. The reaction typically occurs under liquid phase conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of zeolite catalysts, such as MTW-type zeolites, is common in industrial settings due to their high selectivity and efficiency in promoting methylation reactions .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydronaphthalene derivatives.
Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-2,3-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl propanamide: Known for its antibacterial activity.
6-Methoxy-2(3H)-benzoxazolone: Identified as a biological nitrification inhibitor.
Uniqueness
6-Methoxy-2,3-dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-6-11-4-5-13(14-3)8-12(11)7-10(9)2/h4-8H,1-3H3 |
InChI Key |
JWMWUKIKYPGPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)




![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)

![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)

![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)
